molecular formula C11H14N4O5 B14140092 Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone CAS No. 3638-33-3

Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B14140092
CAS No.: 3638-33-3
M. Wt: 282.25 g/mol
InChI Key: FEAHEHDTLBTQRC-WUXMJOGZSA-N
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Description

Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.256. It is a derivative of pentanal, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Acidic catalyst such as hydrochloric acid.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Using recrystallization techniques to obtain pure product.

    Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it back to the original aldehyde.

    Substitution: Reacts with various nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Forms carboxylic acids.

    Reduction: Yields the original aldehyde.

    Substitution: Produces various substituted hydrazones.

Scientific Research Applications

Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.

    Biology: Employed in studies involving enzyme reactions and metabolic pathways.

    Medicine: Investigated for its potential antimicrobial and antituberculosis properties.

    Industry: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in various analytical techniques to identify and quantify carbonyl-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Pentanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the hydroxy group.

    Butanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a shorter carbon chain.

    Hexanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a longer carbon chain.

Uniqueness

Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and other interactions, making it more versatile in various chemical reactions and applications.

Properties

CAS No.

3638-33-3

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol

InChI

InChI=1S/C11H14N4O5/c16-7-3-1-2-6-12-13-10-5-4-9(14(17)18)8-11(10)15(19)20/h4-6,8,13,16H,1-3,7H2/b12-6+

InChI Key

FEAHEHDTLBTQRC-WUXMJOGZSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCCCO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCCO

Origin of Product

United States

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